The Synthetic Keystone: A Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
The Synthetic Keystone: A Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
This guide provides an in-depth technical overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a crucial building block for medicinal chemistry and drug discovery. We will explore its chemical identity, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers and drug development professionals.
Core Compound Identity and Properties
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a Boc-protected pyrrolidine derivative functionalized with a reactive bromoethyl side chain. This structure is strategically designed for synthetic utility, combining the stability of the Boc protecting group with the electrophilic nature of the primary alkyl bromide, making it an ideal intermediate for introducing the 3-substituted pyrrolidine motif into larger, more complex molecules.[1]
Compound Details:
| Property | Value | Source(s) |
| CAS Number | 958026-66-9 | [2][3][4][5] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [6][7] |
| Molecular Weight | 278.19 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 316.4 ± 15.0 °C at 760 mmHg | [5] |
| Synonyms | 1-Boc-3-(2-bromoethyl)pyrrolidine, tert-butyl 3-(2-bromoethyl)-1-pyrrolidinecarboxylate | [4][5] |
Strategic Synthesis Pathway
The most common and logical laboratory-scale synthesis of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[2] This two-step approach, starting from a commercially available or readily synthesized alcohol, is a cornerstone of process development.
Workflow for Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Bromination of the Precursor Alcohol
This protocol describes a representative procedure for converting the precursor alcohol to the target bromide. The choice of brominating agent is critical; triphenylphosphine and carbon tetrabromide (the Appel reaction) or phosphorus tribromide are common, effective choices for primary alcohols.
Materials:
-
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM. Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The formation of triphenylphosphine oxide as a byproduct will often cause the reaction mixture to become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and add hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solids and wash with a hexanes/DCM mixture.
-
Extraction: Concentrate the filtrate. Dilute the residue with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound is rooted in the reactivity of the C-Br bond. The bromoethyl group is an excellent electrophile, making it a prime substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the pyrrolidine scaffold to a wide variety of nucleophiles.
Core Reactivity Profile
Caption: Sₙ2 reactivity with various nucleophilic partners.
This reactivity is leveraged to incorporate the pyrrolidine ring, a privileged scaffold in medicinal chemistry, into potential drug candidates. The pyrrolidine moiety is a five-membered nitrogen-containing heterocycle that provides a three-dimensional structure, which is often beneficial for molecular recognition and binding to biological targets.[8] Its presence can improve physicochemical properties such as solubility and metabolic stability.
Key Application Areas:
-
Scaffold for Bioactive Molecules: The pyrrolidine core is found in numerous natural products and pharmacologically active agents.[9] This intermediate allows for the facile synthesis of novel analogues for screening campaigns.
-
GPCR Ligands and Ion Channel Modulators: The pyrrolidine structure is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives have been explored in the development of modulators for transient receptor potential melastatin 3 (TRPM3).
-
Proline Mimetics: As a substituted proline analogue, it can be used to synthesize peptidomimetics and other compounds that interact with protein-protein interfaces or enzyme active sites.
Safety and Handling
As with any reactive chemical intermediate, proper handling is paramount. The following information is based on available safety data.
Hazard Identification:
| Pictogram | GHS Hazard Class | Hazard Statement(s) |
| Harmful | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool (recommended 4°C), dry, and well-ventilated place.[5]
This guide provides a foundational understanding of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. Its strategic importance as a synthetic intermediate is clear, offering a reliable route to introduce a valuable and versatile chemical scaffold into the next generation of therapeutic agents.
References
-
PubChem. Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | C11H20BrNO2 | CID 57850108. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. EP2358670B1 - A process for the preparation of tert-butyl (R)
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | 958026-66-9 | Benchchem [benchchem.com]
- 3. 958026-66-9|tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-butyl 3-(2-broMoethyl)pyrrolidine-1-carboxylate | 958026-66-9 [amp.chemicalbook.com]
- 5. tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | 958026-66-9 [sigmaaldrich.com]
- 6. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 7. Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | C11H20BrNO2 | CID 57850108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. fiocruz.br [fiocruz.br]
